Amethopterin-d3: A Technical Guide to Synthesis and Isotopic Purity Assessment
Amethopterin-d3: A Technical Guide to Synthesis and Isotopic Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Amethopterin-d3 (Methotrexate-d3). Amethopterin-d3 serves as a crucial internal standard for the quantitative analysis of the widely used anti-cancer and immunosuppressant drug, Methotrexate, by mass spectrometry.[1][2][3][4] This guide details a plausible synthetic route, experimental protocols for synthesis and purification, and rigorous analytical methodologies for the determination of isotopic purity using mass spectrometry and nuclear magnetic resonance spectroscopy.
Synthesis of Amethopterin-d3
The synthesis of Amethopterin-d3 is predicated on the introduction of a deuterated methyl group (CD3) onto a suitable precursor. A common and effective strategy involves the N-methylation of a desmethyl-methotrexate analogue. The proposed synthetic pathway is a two-step process starting from commercially available starting materials.
Synthetic Pathway Overview
The synthesis commences with the preparation of the key intermediate, N-(4-(methylamino)benzoyl)-L-glutamic acid, followed by a coupling reaction with 2,4-diamino-6-(bromomethyl)pteridine and subsequent deuteromethylation. A more direct approach, and the one detailed below, involves the synthesis of the deuterated intermediate, N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid, which is then coupled with the pteridine moiety.
Caption: Proposed synthetic pathway for Amethopterin-d3.
Experimental Protocols
Step 1: Synthesis of N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid
This crucial intermediate can be synthesized via two primary methods: reductive amination using deuterated formaldehyde and a reducing agent, or by direct alkylation with a deuterated methylating agent.
Method A: Reductive Amination
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Dissolution: Dissolve N-(4-aminobenzoyl)-L-glutamic acid in a suitable solvent such as a mixture of methanol and water.
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Reaction with Deuterated Formaldehyde: Add an aqueous solution of deuterated formaldehyde (CD2O) to the solution.
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Reduction: Cool the reaction mixture in an ice bath and add sodium borodeuteride (NaBD4) portion-wise. The use of NaBD4 ensures the introduction of the third deuterium atom.
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Quenching and Work-up: After the reaction is complete, carefully quench the excess reducing agent with an acid, such as dilute HCl, until the pH is neutral.
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Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Method B: Direct Alkylation
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Protection (if necessary): The carboxylic acid groups of N-(4-aminobenzoyl)-L-glutamic acid may need to be protected, for example, as their ethyl esters, to prevent side reactions.
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Deprotonation: Treat the protected starting material with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) to deprotonate the amino group.
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Alkylation: Add methyl-d3 iodide (CD3I) to the reaction mixture and stir at room temperature until the reaction is complete.
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Deprotection: If protection was used, deprotect the carboxylic acid groups using standard procedures (e.g., hydrolysis with NaOH).
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Work-up and Purification: Perform an aqueous work-up and purify the product by crystallization or column chromatography.
Step 2: Synthesis of Amethopterin-d3
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Coupling Reaction: The final step involves the coupling of N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid with 2,4-diamino-6-(bromomethyl)pteridine. This reaction is typically carried out in a polar aprotic solvent like DMF.
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Reaction Conditions: The reaction mixture is stirred at an elevated temperature to facilitate the nucleophilic substitution of the bromine atom.
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Purification: The crude Amethopterin-d3 is purified by preparative high-performance liquid chromatography (HPLC) to achieve high chemical purity.
Data Presentation: Synthesis Parameters
| Parameter | Value/Condition |
| Step 1: Reductive Amination | |
| Starting Material | N-(4-aminobenzoyl)-L-glutamic acid |
| Deuterating Agent | Deuterated Formaldehyde (CD2O) |
| Reducing Agent | Sodium Borodeuteride (NaBD4) |
| Solvent | Methanol/Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Step 2: Coupling Reaction | |
| Intermediate | N-(4-(methyl-d3-amino)benzoyl)-L-glutamic acid |
| Coupling Partner | 2,4-diamino-6-(bromomethyl)pteridine |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 50-80 °C |
| Purification | |
| Method | Preparative High-Performance Liquid Chromatography (HPLC) |
Isotopic Purity Assessment
The determination of isotopic purity is critical to ensure the suitability of Amethopterin-d3 as an internal standard. The two primary analytical techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity Assessment Workflow
Caption: Workflow for isotopic purity assessment of Amethopterin-d3.
Experimental Protocols
2.2.1. High-Resolution Mass Spectrometry (LC-HRMS)
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Sample Preparation: Prepare a stock solution of Amethopterin-d3 in a suitable solvent (e.g., 0.1 mg/mL in methanol). Further dilute to an appropriate concentration for LC-MS analysis.
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Chromatographic Separation: Use a C18 reversed-phase column for chromatographic separation. A typical mobile phase consists of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization.
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Mass Spectrometry Parameters:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Scan Mode: Full scan high-resolution mass spectrometry.
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Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high mass accuracy.
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Monitored Ions: Monitor the mass-to-charge ratios (m/z) for the different isotopologues of Methotrexate (d0, d1, d2, d3).
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2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve a precisely weighed amount of Amethopterin-d3 in a deuterated solvent (e.g., DMSO-d6). Add a known amount of an internal standard for quantitative NMR (qNMR) if absolute quantification is required.
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¹H NMR Spectroscopy:
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Acquire a standard proton NMR spectrum.
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The degree of deuteration at the methyl position can be estimated by comparing the integral of the residual proton signal of the N-methyl group to the integrals of other non-deuterated protons in the molecule.
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²H NMR Spectroscopy:
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Acquire a deuterium NMR spectrum.
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A strong signal corresponding to the N-CD3 group will confirm the incorporation of deuterium. The chemical shift will be similar to the corresponding proton signal in the ¹H NMR spectrum.
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Data Presentation: Isotopic Purity Assessment Parameters
Table 2.1: LC-HRMS Parameters for Amethopterin-d3 Analysis
| Parameter | Value/Condition |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Methotrexate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometry | |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan High-Resolution |
| Mass Range | m/z 100 - 1000 |
| Precursor Ion (d3) | m/z 458.2 |
| Product Ion (d3) | m/z 311.2 |
| Precursor Ion (d0) | m/z 455.2 |
| Product Ion (d0) | m/z 308.2 |
Table 2.2: NMR Parameters for Amethopterin-d3 Analysis
| Parameter | ¹H NMR | ²H NMR |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 60 MHz |
| Solvent | DMSO-d6 | DMSO-h6 (or other non-deuterated solvent) |
| Pulse Sequence | Standard single pulse | Standard single pulse |
| Relaxation Delay (D1) | ≥ 5 x T1 of the slowest relaxing proton | ≥ 5 x T1 of the deuteron |
| Number of Scans | 16 - 64 | 256 - 1024 (or more) |
Calculation of Isotopic Purity
The isotopic purity of Amethopterin-d3 is typically expressed as the percentage of the d3 isotopologue relative to all other isotopologues.
From Mass Spectrometry Data:
Isotopic Purity (%) = [ (Area of d3 peak) / (Sum of areas of d0, d1, d2, and d3 peaks) ] x 100
From ¹H NMR Data:
The degree of deuteration can be estimated by comparing the integral of the residual N-CH3-d2 signal to a known integral of a non-deuterated proton signal in the molecule.
This technical guide provides a foundational understanding of the synthesis and isotopic purity assessment of Amethopterin-d3. The provided protocols and parameters should be optimized for specific laboratory conditions and instrumentation. Rigorous characterization of the final product is essential to ensure its quality and reliability as an internal standard in quantitative analytical methods.
